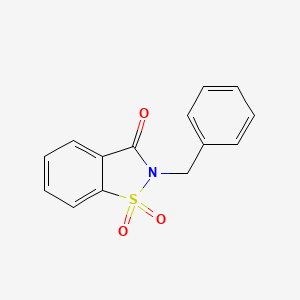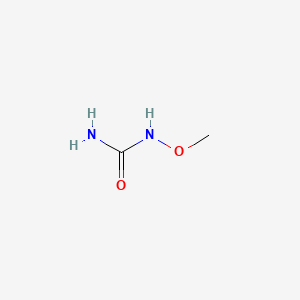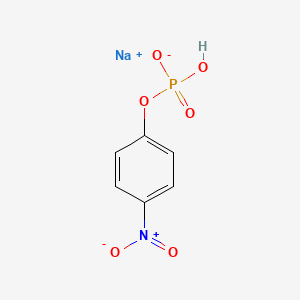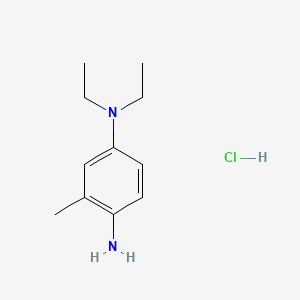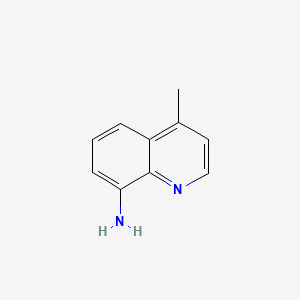
8-Quinolinamine, 4-methyl-
Overview
Description
The compound "8-Quinolinamine, 4-methyl-" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine and materials science. The specific compound is a methylated form of quinolinamine, indicating the presence of a methyl group attached to the quinoline ring structure.
Synthesis Analysis
The synthesis of quinoline derivatives, including those with substitutions at various positions on the quinoline ring, is of significant interest due to their pharmacological properties. For instance, a series of 2-substituted analogues of a quinoline compound with antimalarial activity was prepared, demonstrating the importance of structural modifications in enhancing biological activity . The synthesis of these compounds often involves the reaction of halogenated quinolines with various reagents to introduce different functional groups.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with various substituents affecting the overall geometry and electronic distribution. For example, the X-ray crystal structure of a technetium(V) complex with a 2-methyl-8-quinolinolate ligand revealed a distorted-octahedral coordination geometry, highlighting the impact of the quinoline structure on the coordination environment of metal ions . The structural aspects of metal complexes containing 8-quinolinolate ligands are crucial for understanding their reactivity and potential applications.
Chemical Reactions Analysis
Quinoline derivatives undergo a range of chemical reactions, which can be influenced by the nature of the substituents on the quinoline ring. For example, the reactivity of a bifunctional ambiphilic molecule based on 8-quinoline was studied, showing rapid hydrolysis compared to other triorganoboranes and the formation of coordination complexes with various metals . The ambiphilic nature of such molecules can lead to interesting reactivity patterns, including water activation and protodeboronation.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are closely related to their molecular structure. Methylation of the 8-quinolinol ligand has been shown to affect photoluminescence, electroluminescence, and thermal properties of metal tris(8-quinolinolato) chelates . The position of methylation can significantly influence these properties, with some methylated derivatives exhibiting lower melting points and higher glass transition temperatures, indicating weaker intermolecular interactions and potential implications for material properties and device performance .
Scientific Research Applications
Antimalarial Activity and Metabolism 8-Aminoquinoline derivatives, including 4-methylquinolinamine structures, are significant for their antimalarial properties. Research has indicated that these compounds are metabolized into various active forms, potentially contributing to their effectiveness against malaria. Notably, metabolites such as 5-hydroxy-6-methoxy-8-(4-amino-1-methylbutylamino)quinoline (5HPQ) have been identified, which may form methemoglobin-forming compounds, highlighting the complex metabolic pathways and potential therapeutic mechanisms of these derivatives (Strother et al., 1981).
Diverse Bioactivities of Quinoline Derivatives Quinoline and its derivatives, including 4-methylquinolinamine, are noted for their wide range of biological activities. These include antitumor, antimalarial, antimicrobial, and antiviral properties, among others. The rich chemical diversity and biological activities of quinoline alkaloids have made them a focal point for drug discovery and development, with quinine and camptothecin being notable examples of therapeutically significant quinoline alkaloids (Shang et al., 2018).
Molecular Design and Device Applications The structural features of 4-methylquinolinamine, as part of the broader class of quinoline derivatives, contribute to their utility in various applications beyond pharmacology. This includes their role in molecular design, self-organization, and device applications such as semiconductors, sensors, and microporous polymers for energy storage. The versatility of quinoline derivatives in these domains underscores their significance in both organic materials and nanoscience (Segura et al., 2015).
Quinoline's Role in Antibacterial Research The quinoline class of antibacterials, including modifications and derivatives such as 4-methylquinolinamine, plays a crucial role in developing anti-infective agents. The unique mechanism of action and the bactericidal properties of quinolones, derived from quinoline structures, have made them essential in treating bacterial infections. This class continues to inspire new research aimed at overcoming antibiotic resistance and developing novel antibacterial agents (Bisacchi, 2015).
Green Chemistry Approaches in Quinoline Synthesis Research on quinoline and its derivatives, such as 4-methylquinolinamine, has also focused on developing greener, more sustainable synthetic methods. These approaches aim to minimize the environmental impact and health hazards associated with traditional synthesis techniques, highlighting the scientific community's commitment to eco-friendly and sustainable chemical practices (Nainwal et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, the future directions of 8-Quinolinamine, 4-methyl- could be in the development of new drugs and in various applications in the field of synthetic organic chemistry.
Biochemical Analysis
Biochemical Properties
8-Quinolinamine, 4-methyl- plays a significant role in various biochemical reactions. It has been shown to exhibit potent in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum . The compound interacts with several enzymes and proteins involved in the parasite’s metabolic pathways, inhibiting their function and leading to the parasite’s death. Additionally, 8-Quinolinamine, 4-methyl- has demonstrated antifungal and antibacterial activities, interacting with enzymes and proteins in these organisms to disrupt their cellular processes .
Cellular Effects
The effects of 8-Quinolinamine, 4-methyl- on various cell types and cellular processes are profound. In Plasmodium species, the compound disrupts the parasite’s metabolic pathways, leading to its death . In fungal and bacterial cells, 8-Quinolinamine, 4-methyl- interferes with cell wall synthesis and other essential cellular processes, resulting in cell death . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, further contributing to its antimicrobial properties .
Molecular Mechanism
At the molecular level, 8-Quinolinamine, 4-methyl- exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity and disrupting essential biochemical pathways . For example, in Plasmodium species, the compound inhibits enzymes involved in heme detoxification, leading to the accumulation of toxic heme and the parasite’s death . Additionally, 8-Quinolinamine, 4-methyl- can induce changes in gene expression, further enhancing its antimicrobial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Quinolinamine, 4-methyl- have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that 8-Quinolinamine, 4-methyl- can have lasting effects on cellular function, particularly in inhibiting the growth and proliferation of microbial cells . These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 8-Quinolinamine, 4-methyl- vary with different dosages in animal models. At lower doses, the compound effectively inhibits the growth of Plasmodium species and other microorganisms without causing significant toxicity . At higher doses, 8-Quinolinamine, 4-methyl- can exhibit toxic effects, including damage to host tissues and organs . These dosage-dependent effects are essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
8-Quinolinamine, 4-methyl- is involved in several metabolic pathways, particularly in microorganisms. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of essential biomolecules . For example, in Plasmodium species, 8-Quinolinamine, 4-methyl- inhibits enzymes involved in heme detoxification, leading to the accumulation of toxic heme . These interactions disrupt the parasite’s metabolic flux and contribute to its death.
Transport and Distribution
The transport and distribution of 8-Quinolinamine, 4-methyl- within cells and tissues are critical for its biological activity. The compound is transported into cells via specific transporters and binding proteins . Once inside the cell, 8-Quinolinamine, 4-methyl- can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its effects . The distribution of the compound within tissues also influences its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 8-Quinolinamine, 4-methyl- is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, in Plasmodium species, 8-Quinolinamine, 4-methyl- localizes to the parasite’s digestive vacuole, where it inhibits heme detoxification . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
properties
IUPAC Name |
4-methylquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIMCEIADALFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069632 | |
| Record name | 8-Quinolinamine, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62748-01-0 | |
| Record name | 4-Methyl-8-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62748-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinamine, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062748010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Amino-4-methylquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Quinolinamine, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Quinolinamine, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details













Q & A
Q1: What is the main application of 8-Aminolepidine highlighted in the provided research?
A1: The research primarily focuses on utilizing 8-Aminolepidine as a starting material for the synthesis of 4-Methyl-1,10-phenanthroline. Specifically, one study details an efficient synthesis method where 8-Aminolepidine reacts with glycerol in the presence of sodium iodide to yield 4-Methyl-1,10-phenanthroline. [] This highlights the role of 8-Aminolepidine as a valuable precursor in organic synthesis.
Q2: Can you elaborate on the synthesis of 4-Methyl-1,10-phenanthroline from 8-Aminolepidine?
A2: While the provided abstracts offer limited procedural details, they indicate that 8-Aminolepidine [, ] reacts with glycerol [] in the presence of sodium iodide [] to produce 4-Methyl-1,10-phenanthroline. The reaction likely involves a condensation and cyclization mechanism. Further investigation into the full-text articles is recommended for a comprehensive understanding of the reaction conditions and mechanism.
Q3: Besides 4-Methyl-1,10-phenanthroline, are there other derivatives synthesized from 8-Aminolepidine mentioned in the research?
A3: Yes, the research mentions derivatives of 6-methoxy-8-aminolepidine. [, , ] While the specific derivatives are not detailed in the abstracts, this suggests that 8-Aminolepidine can undergo further modifications, broadening its synthetic utility.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

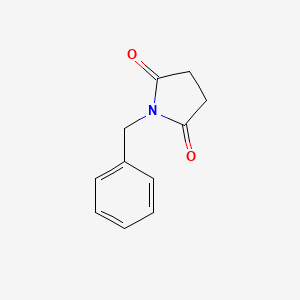
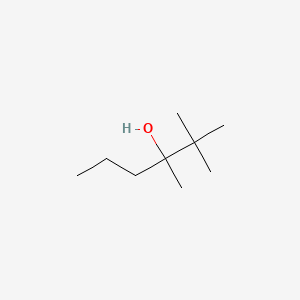
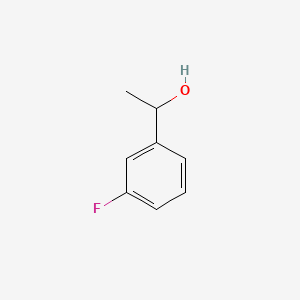
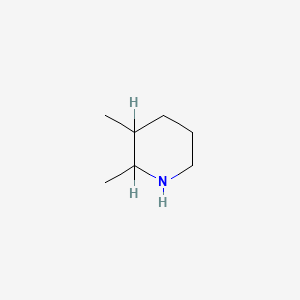

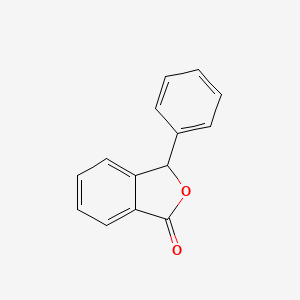
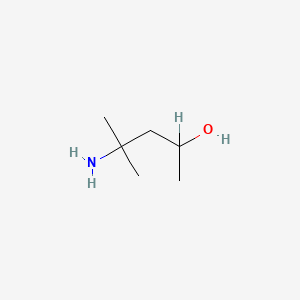

![Ethyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B1295103.png)
![5,11-Dihydroindolo[3,2-b]carbazole](/img/structure/B1295107.png)
